molecular formula C13H28Cl2N2O B2645000 N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride CAS No. 1158359-97-7

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride

Cat. No.: B2645000
CAS No.: 1158359-97-7
M. Wt: 299.28
InChI Key: XSXJSSKNTZGNDL-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride is a chemical compound with a complex structure that includes a cyclohexylmethyl group, a morpholine ring, and an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylmethylamine with 2-chloroethylmorpholine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell signaling and receptor binding.

    Medicine: Investigated for potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine
  • N-(cyclohexylmethyl)-2-piperidin-4-ylethanamine
  • N-(cyclohexylmethyl)-2-pyrrolidin-4-ylethanamine

Uniqueness

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride is unique due to its specific combination of a cyclohexylmethyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.2ClH/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15;;/h13-14H,1-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXJSSKNTZGNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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